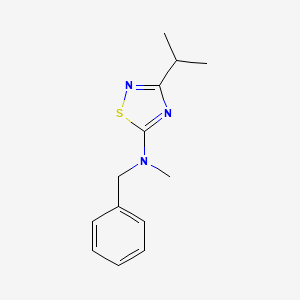

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Potential

Benzylthiadiazole has demonstrated promising anticancer activity. Researchers have explored its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistically, it interacts with key cellular pathways, including PI3K/Akt/mTOR and MAPK, leading to tumor suppression .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. Its mode of action involves disrupting cell membranes and inhibiting essential enzymes. Benzylthiadiazole derivatives have been investigated as potential antibiotics and antifungal agents .

Anti-inflammatory Effects

Studies suggest that Benzylthiadiazole possesses anti-inflammatory properties. It modulates cytokine production, suppresses NF-κB signaling, and reduces inflammatory mediators. These findings open avenues for developing novel anti-inflammatory drugs .

Neuroprotective Applications

Benzylthiadiazole shows promise in neuroprotection. It enhances neuronal survival, attenuates oxidative stress, and promotes neurite outgrowth. Researchers are exploring its potential for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agrochemical Uses

In agriculture, Benzylthiadiazole acts as an inducer of plant defense mechanisms. It activates systemic acquired resistance (SAR) pathways, enhancing plant immunity against pathogens. Farmers use it to protect crops from diseases and pests .

Organic Electronics

The compound’s electron-donating properties make it valuable in organic electronics. Researchers have incorporated Benzylthiadiazole into organic semiconductors for applications like organic photovoltaics (solar cells) and organic field-effect transistors (OFETs) .

Propriétés

IUPAC Name |

N-benzyl-N-methyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-10(2)12-14-13(17-15-12)16(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILHMXRDLBBJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)N(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445749.png)

![1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445753.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine](/img/structure/B6445761.png)

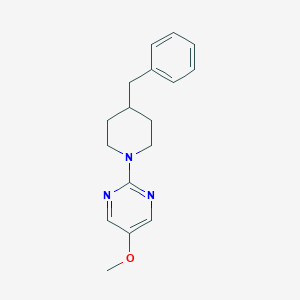

![4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445794.png)

![4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445801.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445805.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445809.png)

![4-methanesulfonyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6445822.png)

![6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445827.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6445834.png)

![1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445844.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445851.png)

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445863.png)